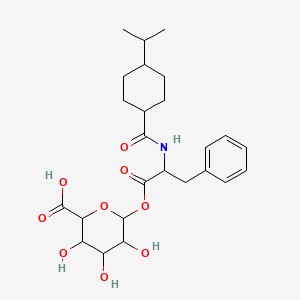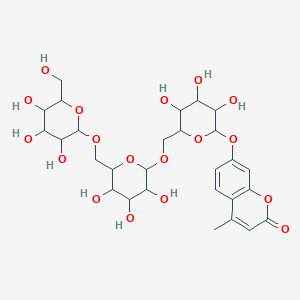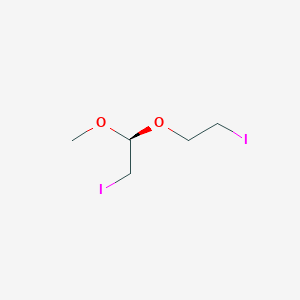![molecular formula C17H26N2O6 B12290723 2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)
2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-hidroxi-7-(2-metilpropil)-5,8-dioxo-4-propan-2-il-3-oxa-6,9-diazatriciclo[7.3.0.02,6]dodecano-4-carboxílico es un compuesto orgánico complejo con una estructura tricíclica única. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos como la química, la biología y la medicina. Su intrincada estructura y grupos funcionales lo convierten en objeto de estudio para químicos sintéticos e investigadores.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-hidroxi-7-(2-metilpropil)-5,8-dioxo-4-propan-2-il-3-oxa-6,9-diazatriciclo[7.3.0.02,6]dodecano-4-carboxílico implica varios pasos, que suelen comenzar con la formación del núcleo tricíclico. Esto se puede lograr mediante reacciones de ciclización que involucran precursores adecuados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-hidroxi-7-(2-metilpropil)-5,8-dioxo-4-propan-2-il-3-oxa-6,9-diazatriciclo[7.3.0.02,6]dodecano-4-carboxílico sufre varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno o eliminación de átomos de hidrógeno.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-hidroxi-7-(2-metilpropil)-5,8-dioxo-4-propan-2-il-3-oxa-6,9-diazatriciclo[7.3.0.02,6]dodecano-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-hidroxi-7-(2-metilpropil)-5,8-dioxo-4-propan-2-il-3-oxa-6,9-diazatriciclo[7.3.0.02,6]dodecano-4-carboxílico implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Triciclo[7.3.0.0(2.6)]dodecano: Un compuesto tricíclico similar con diferentes grupos funcionales.
Triciclo[6.4.0.0(2,7)]dodecano: Otro compuesto tricíclico con una estructura central diferente.
Unicidad
El ácido 2-hidroxi-7-(2-metilpropil)-5,8-dioxo-4-propan-2-il-3-oxa-6,9-diazatriciclo[7.3.0.02,6]dodecano-4-carboxílico es único debido a su combinación específica de grupos funcionales y estructura tricíclica.
Propiedades
Fórmula molecular |
C17H26N2O6 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid |
InChI |
InChI=1S/C17H26N2O6/c1-9(2)8-11-13(20)18-7-5-6-12(18)17(24)19(11)14(21)16(25-17,10(3)4)15(22)23/h9-12,24H,5-8H2,1-4H3,(H,22,23) |
Clave InChI |
BRHAPIBGUBQOTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


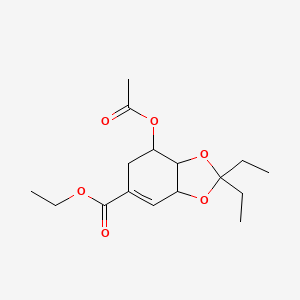
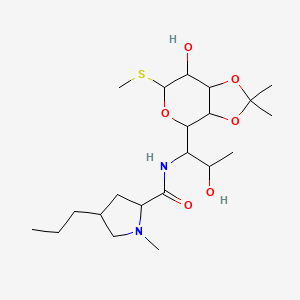
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)
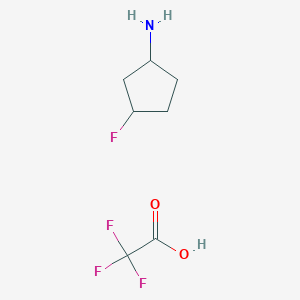
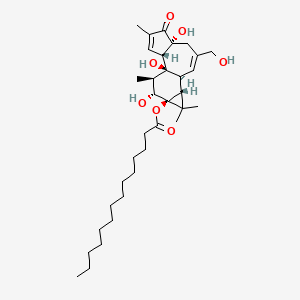
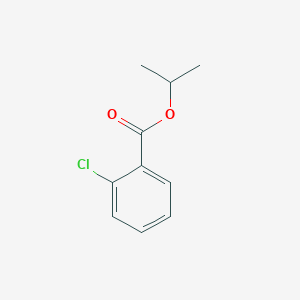
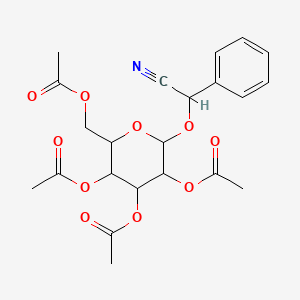
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
